molecular formula C11H17NO B13327875 (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol

(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol

Cat. No.: B13327875
M. Wt: 179.26 g/mol
InChI Key: IHSBABZVVDRZSP-LLVKDONJSA-N
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Description

(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol is a chiral amine compound with significant importance in various fields such as pharmaceuticals and organic chemistry. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with an isopropyl group. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or biocatalysts. For instance, transaminase-mediated synthesis has been reported to be an effective method for producing enantiopure amines .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized whole-cell biocatalysts with specific transaminase activity. This method offers high enantioselectivity and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor for the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    (1R)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.

    1-Phenylpropan-2-amine: A structurally related compound with different substituents on the phenyl ring.

Uniqueness: (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and enantioselectivity in reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical applications .

Biological Activity

(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol, also known as a chiral amino alcohol, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound features an amino group and a hydroxyl group, which contribute to its reactivity and interactions with biological targets.

The molecular formula of this compound is C12H17NO. Its structure includes a propan-2-yl group attached to a phenyl ring, which enhances its lipophilicity and potential for enzyme interactions.

PropertyValue
Molecular FormulaC12H17NO
Molecular Weight201.27 g/mol
IUPAC NameThis compound
AppearanceSolid/Liquid

Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition. The compound binds to specific enzymes, disrupting normal biochemical pathways, which may lead to therapeutic effects against various diseases, particularly those related to enzyme dysfunction and metabolic disorders .

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit the activity of certain enzymes, which is critical for understanding its therapeutic potential. For instance, molecular docking studies have been employed to explore its binding affinity to target enzymes, revealing insights into its inhibitory mechanisms.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, suggesting its potential as an anticancer agent. For example, it was tested against MDA-MB-231 breast cancer cells and showed promising results compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against certain bacterial strains, making it a candidate for further development as an antibiotic .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxic effects, outperforming some traditional chemotherapeutic agents in specific assays .
  • Enzyme Interaction Studies :
    • Molecular docking simulations indicated strong binding affinities to enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Antimicrobial Efficacy :
    • Research into the antimicrobial properties showed effectiveness against Gram-positive bacteria, indicating its potential use in treating bacterial infections .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-2-amino-1-(4-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1

InChI Key

IHSBABZVVDRZSP-LLVKDONJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CN)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)O

Origin of Product

United States

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